molecular formula C25H29N3O4S B12369292 (S)-1-(4-(cyclopropanecarbonyl)-6-(4-(1,1-dioxidothiomorpholino)phenyl)-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one

(S)-1-(4-(cyclopropanecarbonyl)-6-(4-(1,1-dioxidothiomorpholino)phenyl)-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one

カタログ番号: B12369292
分子量: 467.6 g/mol
InChIキー: BRFIYWZYWCKGBC-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FT001 is a potent, selective, and orally available inhibitor of the bromodomain and extraterminal domain (BET) family of proteins. It has shown significant antitumor activity by inhibiting the expression of the MYC gene, which is crucial for cell proliferation and survival. FT001 has demonstrated potent antiproliferative effects against various cancer cell lines, making it a promising candidate for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FT001 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the reaction of a substituted benzene ring with a suitable halogenating agent to introduce a halogen atom.

    Coupling reactions: The halogenated benzene is then subjected to coupling reactions with various nucleophiles to form the desired core structure.

    Functional group modifications: The core structure is further modified by introducing various functional groups through reactions such as alkylation, acylation, and reduction.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain FT001 in high purity.

Industrial Production Methods

Industrial production of FT001 follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Large-scale batch reactions are carried out in reactors to synthesize the intermediate compounds.

    Continuous flow processes: Continuous flow processes are employed to improve the efficiency and yield of the reactions.

    Purification and isolation: The final product is purified using industrial-scale chromatography and crystallization techniques to ensure high purity and quality.

化学反応の分析

Types of Reactions

FT001 undergoes various types of chemical reactions, including:

    Oxidation: FT001 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert FT001 into its reduced forms.

    Substitution: FT001 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. These reactions are usually performed under inert atmospheres.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols. These reactions are carried out under various conditions, including acidic, basic, and neutral environments.

Major Products Formed

The major products formed from these reactions include various derivatives of FT001 with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development.

科学的研究の応用

FT001 has a wide range of scientific research applications, including:

    Chemistry: FT001 is used as a tool compound to study the role of BET proteins in various biological processes.

    Biology: FT001 is employed in research to understand the mechanisms of gene regulation and epigenetics.

    Medicine: FT001 is being investigated as a potential therapeutic agent for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.

    Industry: FT001 is used in the development of new drugs and therapeutic strategies targeting BET proteins.

作用機序

FT001 exerts its effects by inhibiting the bromodomain and extraterminal domain (BET) family of proteins. These proteins are involved in the regulation of gene expression by recognizing acetylated lysine residues on histone proteins. By inhibiting BET proteins, FT001 disrupts the expression of genes that are crucial for cell proliferation and survival, such as the MYC gene. This leads to the suppression of tumor growth and proliferation .

類似化合物との比較

Similar Compounds

    JQ1: Another BET inhibitor with similar mechanisms of action.

    I-BET762: A BET inhibitor with potent antitumor activity.

    OTX015: A clinical-stage BET inhibitor with promising therapeutic potential.

Uniqueness of FT001

FT001 is unique due to its high selectivity and potency as a BET inhibitor. It has shown significant antiproliferative effects against various cancer cell lines and has demonstrated the ability to suppress the expression of the MYC gene effectively. Additionally, FT001 is orally available, making it a convenient option for therapeutic use .

特性

分子式

C25H29N3O4S

分子量

467.6 g/mol

IUPAC名

1-[(2S)-4-(cyclopropanecarbonyl)-6-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2-methyl-2,3-dihydroquinoxalin-1-yl]ethanone

InChI

InChI=1S/C25H29N3O4S/c1-17-16-27(25(30)20-3-4-20)24-15-21(7-10-23(24)28(17)18(2)29)19-5-8-22(9-6-19)26-11-13-33(31,32)14-12-26/h5-10,15,17,20H,3-4,11-14,16H2,1-2H3/t17-/m0/s1

InChIキー

BRFIYWZYWCKGBC-KRWDZBQOSA-N

異性体SMILES

C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)N4CCS(=O)(=O)CC4)C(=O)C5CC5

正規SMILES

CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)N4CCS(=O)(=O)CC4)C(=O)C5CC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。